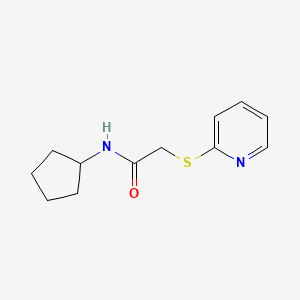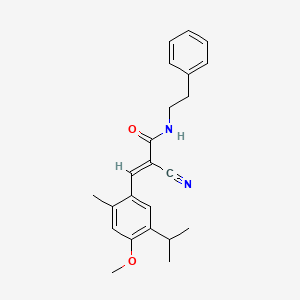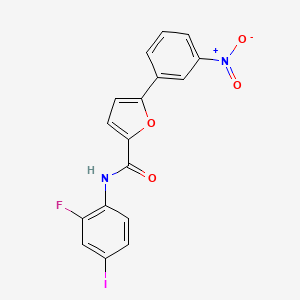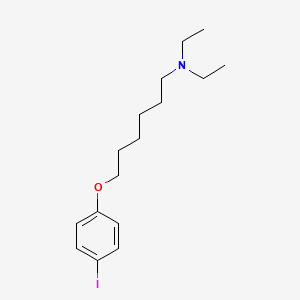![molecular formula C17H17N3O B5089333 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not well understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. It has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-oxidant activity by scavenging free radicals.
実験室実験の利点と制限
The advantages of using 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its diverse biological activities and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are many potential future directions for the study of 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of various cancers, including breast cancer and lung cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits diverse biological activities and has potential use in the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
合成法
The synthesis of 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the reaction of various chemicals. The most common method for synthesizing this compound is through the reaction of 4-butylphenylhydrazine with ethyl pyruvate, followed by the reaction of the resulting product with pyridine-2-carboxaldehyde. This method yields a high purity product, which can be further purified through recrystallization.
科学的研究の応用
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and anti-oxidant activities. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
5-(4-butylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-3-5-13-7-9-14(10-8-13)17-19-16(20-21-17)15-6-4-11-18-12-15/h4,6-12H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGDPJYMGFVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![2-[{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5089350.png)
![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)